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Compound of Interest

Compound Name:
4-Chloro-6-methoxy-2-

methylquinoline

Cat. No.: B1597386 Get Quote

An In-depth Technical Guide to the Structure and Synthesis of 4-Chloro-6-methoxy-2-
methylquinoline

This guide provides a comprehensive overview of 4-Chloro-6-methoxy-2-methylquinoline, a

key chemical intermediate. We will delve into its structural characteristics, physicochemical

properties, and a detailed, field-proven synthetic pathway. The content is tailored for

researchers, scientists, and professionals in the field of drug development and medicinal

chemistry, offering insights into the practical and theoretical aspects of its synthesis.

Introduction and Significance
4-Chloro-6-methoxy-2-methylquinoline is a quinoline derivative that serves as a critical

building block in the synthesis of more complex molecules. Its structure is particularly valuable

in medicinal chemistry. Quinoline scaffolds are known as "privileged structures" because they

form the core of many therapeutic agents. The specific arrangement of the chloro, methoxy,

and methyl groups on this quinoline ring makes it a versatile precursor for developing

compounds that target various biological pathways. Notably, it is an important intermediate for

synthesizing inhibitors of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in

cell proliferation, survival, and metastasis in various cancers.[1]
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The structural integrity and properties of a starting material are fundamental to the success of

any synthetic campaign. 4-Chloro-6-methoxy-2-methylquinoline possesses a well-defined

structure, which has been confirmed through various analytical techniques.

Structure:

The molecule consists of a quinoline bicyclic heteroaromatic system. A methyl group is

substituted at position 2, a chloro group at position 4, and a methoxy group at position 6.

Physicochemical Properties:

The key properties of 4-Chloro-6-methoxy-2-methylquinoline are summarized in the table

below for quick reference.

Property Value Source

Molecular Formula C₁₁H₁₀ClNO [2]

Molecular Weight 207.66 g/mol

CAS Number 50593-73-2

Appearance Solid

Boiling Point 308.8 °C

IUPAC Name
4-chloro-6-methoxy-2-

methylquinoline
[2]

SMILES
CC1=CC(=C2C=C(C=CC2=N1

)OC)Cl

InChI Key
WABDZSKKLDCIRM-

UHFFFAOYSA-N
[2]

Synthesis Pathway and Experimental Protocol
The synthesis of 4-Chloro-6-methoxy-2-methylquinoline is reliably achieved through a two-

step process starting from the readily available 4-methoxyaniline. This pathway involves an

initial cyclization to form the quinoline core, followed by a chlorination step.
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Synthetic Workflow Diagram
The overall synthetic scheme is illustrated below. This process begins with the formation of the

4-hydroxyquinoline intermediate via a Conrad-Limpach reaction, which is subsequently

chlorinated to yield the final product.

Starting Materials

Step 1: Conrad-Limpach Cyclization

Step 2: Chlorination

4-Methoxyaniline

6-Methoxy-2-methylquinolin-4-ol

Reaction

Polyphosphoric Acid
(170 °C)

Ethyl Acetoacetate

Reaction

4-Chloro-6-methoxy-2-methylquinoline

Reaction

Phosphorus Oxychloride (POCl₃)
(110 °C)

Click to download full resolution via product page
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Caption: Synthetic pathway for 4-Chloro-6-methoxy-2-methylquinoline.

Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes checkpoints, such as monitoring by

Thin Layer Chromatography (TLC), and concludes with characterization to ensure the identity

and purity of the intermediate and final product.

Step 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol

This step employs the Conrad-Limpach reaction, a robust method for forming the quinoline ring

system.

Causality: The reaction between an aniline (4-methoxyaniline) and a β-ketoester (ethyl

acetoacetate) first forms an enamine intermediate. At high temperatures and in the presence

of a dehydrating acid catalyst like polyphosphoric acid, this intermediate undergoes

intramolecular cyclization and dehydration to yield the stable 4-hydroxyquinoline product.[3]

Protocol:

To a reaction vessel, add 4-methoxyaniline (e.g., 4.0 g, 32.9 mmol), ethyl acetoacetate

(e.g., 14.0 mL), and polyphosphoric acid (e.g., 16.0 g).

Heat the mixture with stirring to 170 °C and maintain this temperature for 1 hour.

Monitor the reaction progress using TLC until the starting material is consumed.

Upon completion, cool the reaction mixture and pour it into ice water with vigorous stirring.

Stir the resulting suspension for 1 hour to ensure complete precipitation.

Collect the solid product by filtration and wash it with water.

Dry the filter cake to obtain 6-methoxy-2-methylquinolin-4-ol as a solid. The structure can

be confirmed by ESI-MS, which should show a peak at m/z 190.0 [M+H]⁺.[4]

Step 2: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline
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This is a critical chlorination step that converts the hydroxyl group into a more reactive chloro

group, which is essential for subsequent nucleophilic substitution reactions.

Causality: The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride (POCl₃) is a

standard and effective transformation.[5][6] The mechanism involves the hydroxyl group of

the quinoline attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate

ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the

phosphate group, yielding the desired 4-chloroquinoline product.[5] Using POCl₃ as both the

reagent and solvent ensures anhydrous conditions and drives the reaction to completion.[5]

Protocol:

In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the

6-methoxy-2-methylquinolin-4-ol (e.g., 1.0 g, 5.3 mmol) in phosphorus oxychloride (POCl₃)

(e.g., 30 mL).

Heat the mixture to 110 °C and maintain this temperature with stirring for 2 hours.

Monitor the reaction by TLC.

After completion, cool the solution to room temperature and carefully concentrate it under

reduced pressure to remove the excess POCl₃.

Pour the residue slowly onto crushed ice.

Neutralize the acidic solution by adding a saturated sodium bicarbonate (NaHCO₃)

solution until the pH is basic.

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under

vacuum.

The final product, 4-Chloro-6-methoxy-2-methylquinoline, is obtained as a solid.

Product Characterization and Validation
The integrity of the final product must be confirmed. The structure of 4-Chloro-6-methoxy-2-
methylquinoline can be validated using standard analytical methods. For a related compound,

4-chloro-6-methoxy-2-methyl-3-nitroquinoline, the following ¹H NMR data was reported:
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¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 9.2 Hz, 1H), 7.66 (dd, J = 9.2, 2.5 Hz, 1H), 7.48 (d,

J = 2.4 Hz, 1H), 3.99 (s, 3H), 2.64 (s, 3H).[4]

ESI-MS: m/z: 255.0 [M+H]⁺ for the nitrated analogue.[4]

Safety Information
Working with the reagents and the final product requires adherence to strict safety protocols.

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It should

be handled in a fume hood with appropriate personal protective equipment (PPE), including

gloves, lab coat, and safety goggles.

4-Chloro-6-methoxy-2-methylquinoline: This compound is classified as hazardous.

According to the Globally Harmonized System (GHS), it is toxic if swallowed and causes

serious eye damage.[2] Appropriate handling procedures should be followed to avoid

ingestion, inhalation, and contact with skin and eyes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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